4-Methoxyphenylphosphonic acid

Descripción general

Descripción

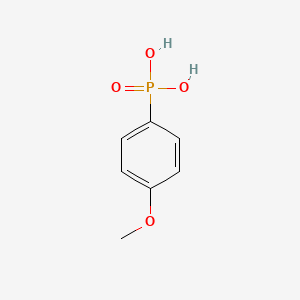

4-Methoxyphenylphosphonic acid is an organic compound with the molecular formula C7H9O4P. It is a phosphonic acid derivative characterized by a methoxy group attached to a phenyl ring, which is further bonded to a phosphonic acid group. This compound is known for its applications in various fields, including materials science and chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methoxyphenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:

Reaction with Phosphorus Trichloride: 4-Methoxyphenol is reacted with phosphorus trichloride in the presence of a base such as pyridine. This step forms the intermediate 4-methoxyphenylphosphonic dichloride.

Hydrolysis: The intermediate is then hydrolyzed with water to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxyphenylphosphonic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other substituents.

Addition: Addition reactions involving the phosphonic acid group.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Addition: Reactions may involve reagents like hydrogen halides or other electrophiles.

Major Products

Esterification: Produces esters of this compound.

Substitution: Yields substituted derivatives depending on the nucleophile used.

Addition: Forms addition products with the phosphonic acid group.

Aplicaciones Científicas De Investigación

4-Methoxyphenylphosphonic acid has a wide range of applications in scientific research:

Materials Science: Used in the formation of self-assembled monolayers (SAMs) on metal surfaces, which are important for corrosion resistance and surface modification.

Chemistry: Serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonic acid derivatives.

Mecanismo De Acción

The mechanism of action of 4-methoxyphenylphosphonic acid involves its ability to interact with various molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions, making it useful in coordination chemistry and materials science. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparación Con Compuestos Similares

Similar Compounds

Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.

4-Ethoxyphenylphosphonic acid: Similar structure but with an ethoxy group instead of a methoxy group, which can affect its reactivity and solubility.

4-Methylphenylphosphonic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

4-Methoxyphenylphosphonic acid is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Actividad Biológica

4-Methoxyphenylphosphonic acid (4-MPPA) is a phosphonic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity is linked to its structural similarity to phosphate esters, which allows it to interact with various biological systems. This article delves into the biological activity of 4-MPPA, highlighting its mechanisms, potential applications, and relevant research findings.

Structural Characteristics

4-MPPA features a phenyl ring substituted with a methoxy group and a phosphonic acid functional group. This structure enables it to mimic phosphate esters, facilitating interactions with biological targets such as enzymes and receptors. The phosphonic acid moiety contributes to its ability to act as a competitive inhibitor in enzymatic reactions.

The biological activity of 4-MPPA can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other phosphonates, 4-MPPA competes with natural substrates for binding sites on enzymes, particularly those involved in phosphorylation processes. This competitive inhibition can disrupt normal metabolic pathways.

- Antiviral Activity : Research indicates that phosphonates, including 4-MPPA, exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis.

- Cytostatic Effects : Some studies suggest that 4-MPPA may possess cytostatic properties, potentially affecting cell growth and proliferation.

In Vitro Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various phosphonates, including derivatives of 4-MPPA. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to conventional antibiotics .

- Antiviral Properties : Phosphonates have been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus (HSV). The mechanism involves the inhibition of viral DNA polymerases, leading to reduced viral load in infected cells .

- Cytotoxicity Assays : In cancer research, 4-MPPA was tested against various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, suggesting potential as an anticancer agent .

Case Studies

- Case Study 1 : In a clinical trial involving patients with chronic viral infections, treatment with a phosphonate compound similar to 4-MPPA resulted in decreased viral loads and improved patient outcomes. This underscores the potential therapeutic applications of phosphonates in managing viral diseases .

- Case Study 2 : A study on the use of phosphonates for treating bacterial infections highlighted the effectiveness of compounds like 4-MPPA in overcoming antibiotic resistance. The research demonstrated that these compounds could restore sensitivity in resistant bacterial strains .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(4-methoxyphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMAYTUWDLAAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381448 | |

| Record name | 4-methoxyphenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-19-8 | |

| Record name | 4-methoxyphenylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 4-methoxyphenylphosphonic acid and what is its significance?

A1: this compound is a byproduct generated during reactions involving Lawesson's reagent (LR) [, , ]. This compound is recognized as the final product of a sulfur/oxygen exchange at the phosphorus atom of LR []. While not the primary reagent in these reactions, understanding its formation and properties can be crucial for optimizing reactions involving LR and interpreting their outcomes.

Q2: How does the structure of this compound influence its properties?

A2: The crystal structure of this compound reveals the formation of helical chains through strong P-O-H...O=P hydrogen bonds []. These chains are further connected by weaker intermolecular contacts between the P=O group and a phenyl hydrogen, creating a three-dimensional lattice []. This particular arrangement is distinct from the parent compound, benzenephosphonic acid, but analogous to its arsenic counterpart []. These structural insights are valuable for understanding the compound's physical properties and potential interactions.

Q3: Are there any analytical challenges associated with this compound in drug delivery systems?

A3: Yes, the presence of this compound has been detected via NMR spectroscopy in a study investigating sustained-release delivery systems for the hydrogen sulfide donor, GYY 4137 [, ]. This detection confirms the degradation of GYY 4137 within the formulated system. This highlights the importance of analytical method validation and quality control in ensuring the stability and efficacy of drug formulations containing GYY 4137 or related compounds.

Q4: Are there any known applications of this compound beyond its identification as a byproduct?

A4: While the provided research focuses on the formation and characterization of this compound as a byproduct of reactions involving Lawesson's reagent, its potential applications remain an open question [, ]. Further research is needed to explore its potential use in various fields, such as catalysis, material science, or as a synthetic building block for other valuable compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.